molecular formula C20H24N4O B14269986 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) CAS No. 138172-80-2

4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline)

Cat. No.: B14269986
CAS No.: 138172-80-2
M. Wt: 336.4 g/mol
InChI Key: SOUJCKYZZXJAFK-UHFFFAOYSA-N
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Description

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method involves the condensation of bis-acid hydrazides with alkyl or aryl isothiocyanates in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity and material properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties

Properties

CAS No.

138172-80-2

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-propyl-4-[5-[4-(propylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C20H24N4O/c1-3-13-21-17-9-5-15(6-10-17)19-23-24-20(25-19)16-7-11-18(12-8-16)22-14-4-2/h5-12,21-22H,3-4,13-14H2,1-2H3

InChI Key

SOUJCKYZZXJAFK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC

Origin of Product

United States

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